molecular formula C16H14ClN3O4 B5889824 N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide

Cat. No.: B5889824
M. Wt: 347.75 g/mol
InChI Key: IHJTVTZJFGXNJZ-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl(methyl)amino group attached to a phenyl ring, which is further connected to a 4-chloro-3-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to acetylation using acetic anhydride and a catalyst such as pyridine to introduce the acetyl(methyl)amino group. The final step involves the coupling of the acetylated intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: 4-chloro-3-aminoaniline derivatives.

    Substitution: Various substituted benzamides.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and corresponding amines.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[acetyl(methyl)amino]phenyl}-4-aminobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-4-bromobenzamide

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide is unique due to the presence of both a chloro and a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10(21)19(2)13-6-4-12(5-7-13)18-16(22)11-3-8-14(17)15(9-11)20(23)24/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJTVTZJFGXNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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